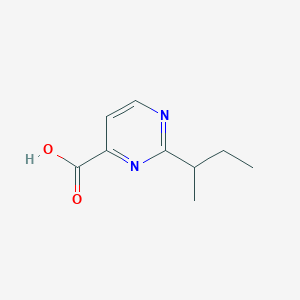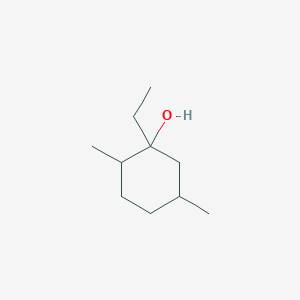
1-Ethyl-2,5-dimethylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2,5-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H20O It is a tertiary alcohol, characterized by a cyclohexane ring substituted with ethyl and methyl groups, and a hydroxyl group attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,5-dimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 2,5-dimethylcyclohexanone in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with hydrogen gas and a metal catalyst such as palladium or platinum.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, often employing continuous flow systems and advanced catalytic techniques to ensure efficient conversion of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2,5-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form corresponding alkanes using hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 1-Ethyl-2,5-dimethylcyclohexanone.
Reduction: 1-Ethyl-2,5-dimethylcyclohexane.
Substitution: 1-Ethyl-2,5-dimethylcyclohexyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2,5-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-ethyl-2,5-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylcyclohexanol: Lacks the ethyl group, resulting in different chemical and physical properties.
1-Methyl-2,5-dimethylcyclohexan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-2,5-dimethylcyclohexan-1-ol is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which influences its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H20O |
|---|---|
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
1-ethyl-2,5-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-4-10(11)7-8(2)5-6-9(10)3/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
URZIPQTWVITLNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(CCC1C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


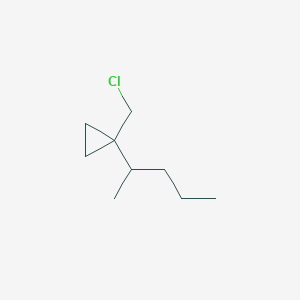
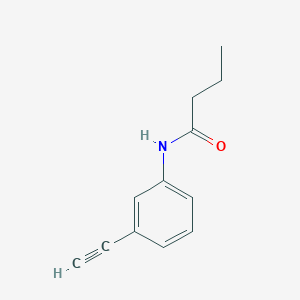
![N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide](/img/structure/B13165893.png)
![Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13165900.png)
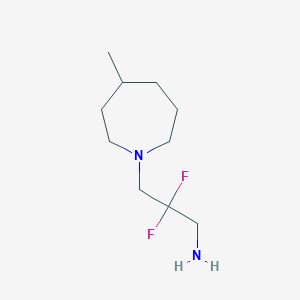
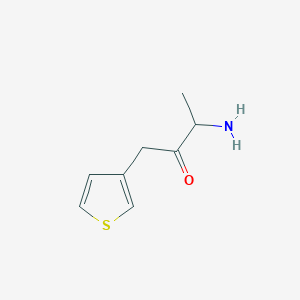
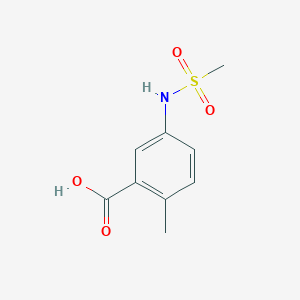
![({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13165923.png)
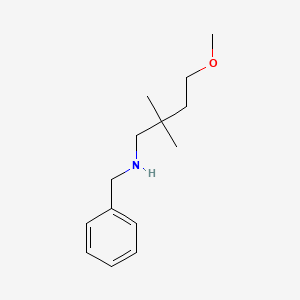
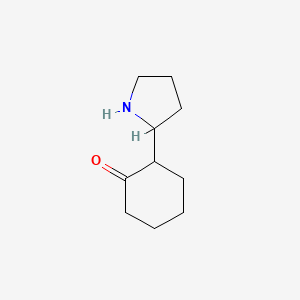
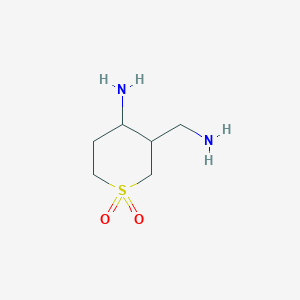
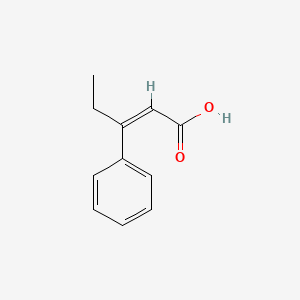
![4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)
